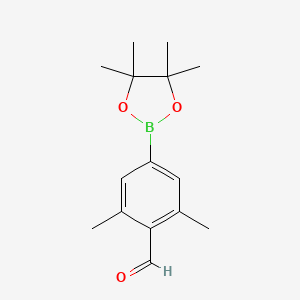
2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester is a boronic ester derivative that is widely used in organic synthesis. Boronic esters are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a bromine, methoxy, and fluorine substituent on the phenyl ring, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-4-methoxy-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source and a catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Proton sources (e.g., water or acetic acid) and catalysts (e.g., palladium or copper) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Protodeboronation: The major product is the corresponding aryl compound without the boronic ester group.
Oxidation: The major product is the corresponding phenol.
科学的研究の応用
2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Chemical Biology: It is used in the study of biological processes and the development of chemical probes.
作用機序
The mechanism of action of 2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium complex, followed by reductive elimination to form the carbon-carbon bond. The presence of the bromine, methoxy, and fluorine substituents can influence the reactivity and selectivity of the reaction.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the bromine, methoxy, and fluorine substituents, making it less reactive in certain reactions.
2-Bromo-4-methoxyphenylboronic Acid Pinacol Ester: Lacks the fluorine substituent, which can affect its reactivity and applications.
4-Methoxy-6-fluorophenylboronic Acid Pinacol Ester: Lacks the bromine substituent, which can influence its reactivity in cross-coupling reactions.
Uniqueness
2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester is unique due to the presence of all three substituents (bromine, methoxy, and fluorine) on the phenyl ring. These substituents can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and other scientific research applications.
特性
IUPAC Name |
2-(2-bromo-6-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)11-9(15)6-8(17-5)7-10(11)16/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMFCPIXYGUBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B8207019.png)
![2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B8207036.png)
![3-tert-butyl-4-(2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-8-yl)-2H-1,3-benzoxaphosphole](/img/structure/B8207042.png)
![2-[(2R)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine](/img/structure/B8207043.png)










